molecular formula C4H10HgS2 B14755393 Bis(ethylthio)mercury CAS No. 811-50-7

Bis(ethylthio)mercury

Cat. No.: B14755393
CAS No.: 811-50-7
M. Wt: 322.8 g/mol
InChI Key: MEMRJYWXQDJQMI-UHFFFAOYSA-L
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Description

Bis(ethylthio)mercury, a mercury(II) compound with two ethylthio (–SC₂H₅) ligands, is notable for its role in mercury detection and environmental remediation. Structurally, it features a central mercury atom bonded to sulfur atoms from ethylthio groups, forming a linear geometry typical of Hg(II) complexes. This compound is synthesized through thioacetal-protection strategies, as demonstrated in the preparation of 4-bis(ethylthio)methylbenzaldehyde, a precursor for fluorescent mercury probes .

Its utility arises from the strong affinity of sulfur for Hg²⁺ ions. For instance, covalent organic frameworks (COFs) incorporating ethylthioether arms exhibit chelation-enhanced quenching upon Hg²⁺ binding, enabling both detection and efficient removal of mercury from aqueous solutions . The mechanism involves Hg²⁺-induced deprotection of thioacetal groups, triggering fluorescence changes for sensitive detection (limit of detection ~10 nM) . Applications span environmental monitoring, wastewater treatment, and analytical chemistry due to its selectivity and reversibility.

Properties

CAS No.

811-50-7

Molecular Formula

C4H10HgS2

Molecular Weight

322.8 g/mol

IUPAC Name

ethanethiolate;mercury(2+)

InChI

InChI=1S/2C2H6S.Hg/c2*1-2-3;/h2*3H,2H2,1H3;/q;;+2/p-2

InChI Key

MEMRJYWXQDJQMI-UHFFFAOYSA-L

Canonical SMILES

CC[S-].CC[S-].[Hg+2]

Related CAS

75-08-1 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(ethylthio)mercury can be synthesized through the reaction of mercury(II) chloride with ethanethiol in the presence of a base. The reaction typically proceeds as follows:

HgCl2+2C2H5SH(C2H5S)2Hg+2HCl\text{HgCl}_2 + 2 \text{C}_2\text{H}_5\text{SH} \rightarrow \text{(C}_2\text{H}_5\text{S)}_2\text{Hg} + 2 \text{HCl} HgCl2​+2C2​H5​SH→(C2​H5​S)2​Hg+2HCl

The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and thiols, ensuring safety and environmental regulations are met. The product is typically obtained in high purity through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylthio)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.

    Reduction: Reduction reactions can convert this compound to elemental mercury and thiols.

    Substitution: The ethylthio groups can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halides like sodium chloride or phosphines like triphenylphosphine are typical reagents.

Major Products Formed

    Oxidation: Mercury(II) oxide and disulfides.

    Reduction: Elemental mercury and ethanethiol.

    Substitution: Various organomercury compounds depending on the substituent.

Scientific Research Applications

Bis(ethylthio)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(ethylthio)mercury involves its interaction with sulfur-containing biomolecules. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and cellular toxicity. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Hg–Ligand Bond Length (Å) Geometry Primary Application Detection Limit (Hg²⁺) Stability (Decomposition Temp.)
This compound ~2.35 (Hg–S) Linear Environmental sensing/removal 10 nM ~150°C
[Hg(C₆F₅)₂] 2.06 (Hg–C) Linear Coordination complexes N/A >200°C
[Hg(DZ)₂] 2.33 (Hg–S) Square-planar Photochromic materials N/A ~180°C

Table 2: Environmental and Toxicological Profiles

Compound Toxicity (LD₅₀, rat oral) Environmental Impact Mitigation Strategies
This compound Not reported Low (used in Hg²⁺ removal) COF-based sequestration
[Hg(C₆F₅)₂] High (organomercury) Persistent fluorinated byproducts Limited data
Methylmercury 0.1 mg/kg Bioaccumulative neurotoxin Regulatory bans

Key Research Findings

  • This compound in COFs achieves >95% Hg²⁺ removal efficiency from contaminated water, outperforming activated carbon-based methods .
  • Bis(pentafluorophenyl)mercury forms stable adducts with Lewis bases, with association constants (Kₐ) up to 10⁶ M⁻¹, indicating strong donor-acceptor interactions .
  • Mercury(II) Bis(dithizonate exhibits photochromic response times of <1 ms under UV light, suitable for optical switching devices .

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